2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Description
This compound belongs to the indolizine-carboxamide class, characterized by a bicyclic indolizine core substituted with amino, benzoyl, and carboxamide groups. The trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring in the carboxamide moiety distinguishes it from analogs. The -CF₃ group is a strong electron-withdrawing substituent, enhancing metabolic stability and influencing hydrophobic interactions in biological targets.
Properties
IUPAC Name |
2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O2/c24-23(25,26)15-10-4-5-11-16(15)28-22(31)18-17-12-6-7-13-29(17)20(19(18)27)21(30)14-8-2-1-3-9-14/h1-13H,27H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQBCAYLGUAWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide, is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors, which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives, it is likely that this compound exerts multiple effects at the molecular and cellular levels.
Biological Activity
2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a compound belonging to the indolizine family, which is recognized for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by the presence of a benzoyl group, a trifluoromethyl-substituted phenyl group, and an indolizine core, makes it an interesting subject for medicinal chemistry and pharmaceutical research.
- Molecular Formula : C23H16F3N3O2
- Molecular Weight : 423.4 g/mol
- CAS Number : 898417-43-1
| Property | Value |
|---|---|
| Molecular Formula | C23H16F3N3O2 |
| Molecular Weight | 423.4 g/mol |
| CAS Number | 898417-43-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting kinases or proteases involved in cell signaling pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and improve bioavailability.
Biological Activity
Recent research has highlighted several areas where this compound exhibits notable biological activity:
-
Anticancer Activity :
- Studies have indicated that compounds within the indolizine class can exhibit cytotoxic effects against various cancer cell lines. For instance, preliminary tests showed that this compound could induce apoptosis in MDA-MB-231 breast cancer cells.
- Case Study : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
-
Antimicrobial Properties :
- Indolizines have been explored for their antimicrobial properties. In vitro assays indicated that this compound possesses moderate antibacterial activity against Gram-positive bacteria.
- Research Findings : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be approximately 50 µg/mL.
-
Enzyme Inhibition :
- The compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. It shows promise in inhibiting certain kinases linked to cancer progression.
- Mechanistic Insight : Molecular docking studies revealed that the compound binds effectively to the active site of target kinases, suggesting a competitive inhibition mechanism.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound shares a common indolizine-carboxamide scaffold with analogs, differing in substituents on the benzoyl group (position 3 of indolizine) and the phenyl ring (N-linked to the carboxamide). Key analogs include:
2-Amino-N-(2-Chlorophenyl)-3-(3-Nitrobenzoyl)Indolizine-1-Carboxamide () Benzoyl substituent: 3-Nitro (-NO₂) group (electron-withdrawing). Phenyl substituent: 2-Chloro (-Cl) group (moderately electron-withdrawing).
2-Amino-N-(2-Chlorophenyl)-3-(4-Methoxybenzoyl)Indolizine-1-Carboxamide () Benzoyl substituent: 4-Methoxy (-OCH₃) group (electron-donating). Phenyl substituent: 2-Chloro (-Cl).
2-Amino-N-(4-Ethylphenyl)-3-(3-Nitrobenzoyl)Indolizine-1-Carboxamide () Benzoyl substituent: 3-Nitro (-NO₂). Phenyl substituent: 4-Ethyl (-CH₂CH₃) group (electron-donating).
Physicochemical Properties
A comparative analysis of molecular weight, solubility, and electronic effects is summarized below:
*Estimated based on molecular formula (C₂₃H₁₆F₃N₃O₂).
†Predicted using fragment-based methods (e.g., XLogP3).
‡Derived from ’s analog (C₂₃H₁₈ClN₃O₃ = 419.87) adjusted for nitro group.
Key Observations:
- Hydrophobicity : The -CF₃ group increases LogP compared to -Cl or -OCH₃, suggesting improved membrane permeability.
- Steric Effects : The bulky -CF₃ group may hinder rotational freedom compared to smaller substituents like -Cl or -CH₂CH₃.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions:
- Indolizine Core Formation : Cyclization of pyridine derivatives with α,β-unsaturated carbonyl compounds under palladium or copper catalysis in an inert atmosphere .
- Functionalization : The amino group is introduced via nucleophilic substitution using protected amines, while the carboxamide moiety is formed via coupling agents like EDCI or DCC .
- Benzoylation : Electrophilic aromatic substitution with benzoyl chloride derivatives under acidic/basic conditions .
- Purification : Recrystallization or column chromatography is critical for isolating high-purity products .
Q. How is structural confirmation achieved for this compound?
- Analytical Techniques :
- Spectroscopy : H NMR and C NMR confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and crystal packing, essential for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scalable research applications?
- Catalyst Screening : Test Pd vs. Cu catalysts for indolizine cyclization; Cu often reduces cost but may lower yield .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve coupling efficiency, while toluene enhances benzoylation regioselectivity .
- Continuous Flow Reactors : Improve reaction consistency and scalability compared to batch methods .
Q. What in vitro assays are suitable for evaluating biological activity?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer Potential : MTT assay for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7), with IC values compared to controls .
- Target Engagement : Fluorescence polarization assays to measure binding affinity to enzymes like kinases or proteases .
Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact biological activity?
- SAR Studies :
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
- Benzoyl vs. Chlorobenzoyl : Chlorine substitution increases electrophilicity, potentially enhancing antimicrobial activity but raising toxicity risks .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Orthogonal Assays : Validate findings using alternative methods (e.g., Western blotting alongside MTT assays) .
Q. What mechanistic insights exist for oxidation/reduction reactions of this compound?
- Oxidation : The amino group can form nitroso intermediates with HO, which may act as prodrugs in targeted therapies .
- Reduction : LiAlH reduces the benzoyl carbonyl to a benzyl alcohol, altering solubility and bioactivity .
- Analytical Validation : Monitor reaction pathways using TLC or HPLC with UV/fluorescence detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
